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molecular formula C17H15N3O4S B8444437 Ethyl 5-phenyl-1-(pyridazin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate

Ethyl 5-phenyl-1-(pyridazin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate

Cat. No. B8444437
M. Wt: 357.4 g/mol
InChI Key: RLMKFOMGBPFCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048909B2

Procedure details

Ethyl 5-phenyl-1H-pyrrole-3-carboxylate (1.06 g) was dissolved in tetrahydrofuran (30 mL), sodium hydride (60% in oil, 300 mg) was added and the mixture was stirred at room temperature for 15 min. 15-Crown-5 (1.52 mL) was added and the mixture was further stirred at the same temperature for 15 min. 6-Chloropyridazine-3-sulfonyl fluoride (1.28 g) was added and the reaction mixture was stirred at room temperature for 30 min. Hydrazine (1.60 g) was added and the reaction mixture was stirred at room temperature for 15 min. Saturated aqueous sodium hydrogencarbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (30 mL), manganese dioxide (75% chemically treated product, 5.0 g) was added, and the mixture was stirred at room temperature for 10 min. The reaction mixture was filtered through celite, and celite was washed with ethyl acetate. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→1:1) to give the title compound (yield 613 mg, 24%).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
reactant
Reaction Step Three
Quantity
1.28 g
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
24%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:11][CH:10]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].C1OCCOCCOCCOCCOC1.Cl[C:35]1[N:40]=[N:39][C:38]([S:41](F)(=[O:43])=[O:42])=[CH:37][CH:36]=1.NN.C(=O)([O-])O.[Na+]>O1CCCC1>[N:40]1[CH:35]=[CH:36][CH:37]=[C:38]([S:41]([N:11]2[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:8][C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10]2)(=[O:43])=[O:42])[N:39]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC(=CN1)C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.52 mL
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Step Four
Name
Quantity
1.28 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)S(=O)(=O)F
Step Five
Name
Quantity
1.6 g
Type
reactant
Smiles
NN
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at the same temperature for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in tetrahydrofuran (30 mL)
ADDITION
Type
ADDITION
Details
manganese dioxide (75% chemically treated product, 5.0 g) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite, and celite
WASH
Type
WASH
Details
was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→1:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=NC(=CC=C1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 613 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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